molecular formula C23H30N4O3 B2997297 N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049572-42-0

N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2997297
CAS No.: 1049572-42-0
M. Wt: 410.518
InChI Key: IXZDZVGGSQYOPS-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2,5-dimethylphenyl group at the N1 position and a 4-methoxyphenylpiperazine ethyl moiety at the N2 position. Oxalamides are a class of compounds studied for diverse applications, including flavor enhancement (e.g., umami agonists) and pharmacological activity due to their structural versatility .

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-4-5-18(2)21(16-17)25-23(29)22(28)24-10-11-26-12-14-27(15-13-26)19-6-8-20(30-3)9-7-19/h4-9,16H,10-15H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZDZVGGSQYOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied. The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential α1-AR antagonist.

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular levels. By binding to α1-ARs, the compound can influence the contraction of smooth muscles in various parts of the body. This can have therapeutic effects in the treatment of conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C23H30N4O3
  • Molecular Weight : 398.52 g/mol

This compound exhibits several biological activities primarily through interactions with neurotransmitter systems and cellular pathways:

  • Serotonin Receptor Modulation : The compound acts as a modulator of serotonin receptors, which are implicated in mood regulation and anxiety disorders. It may inhibit serotonin reuptake, thereby increasing serotonin availability in the synaptic cleft.
  • Dopamine Receptor Interaction : Similar to its effects on serotonin receptors, this compound may also interact with dopamine receptors, influencing dopaminergic signaling pathways associated with reward and motor functions.
  • Cytotoxicity and Antiviral Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines and shows potential antiviral activity, particularly against viruses like the Ebola virus (EBOV) by inhibiting viral entry into host cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various assays:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing IC50 values ranging from 5 to 15 µM depending on the cell type. These results indicate a moderate level of cytotoxicity, suggesting its potential as an anticancer agent.
  • Antiviral Activity : In studies involving EBOV, the compound exhibited an EC50 value of approximately 0.93 µM, indicating strong antiviral properties compared to reference drugs such as Toremifene (EC50 = 0.38 µM). The mechanism was identified as inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein .

Case Studies

A notable case study involved the synthesis and evaluation of related oxalamide derivatives, where this compound was included in a series of compounds tested for biological activity. The results highlighted its potential as a lead compound for further development in treating viral infections and certain cancers.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50/EC50 Value Reference Compound Notes
Cytotoxicity5 - 15 µM-Moderate cytotoxicity across various cancer lines
Antiviral (EBOV)0.93 µMToremifene (0.38 µM)Strong inhibition of viral entry
Serotonin Modulation--Potential antidepressant effects
Dopamine Interaction--Implications for reward pathways

Comparison with Similar Compounds

Structural and Functional Insights

  • The 4-methoxyphenylpiperazine moiety suggests serotonin or dopamine receptor modulation, analogous to other piperazine-containing drugs, whereas dichlorophenylpiperazine derivatives (e.g., Compounds 9–11) are often associated with antipsychotic activity .
  • Linker Length :

    • Ethyl linkers (target compound, S336, Compound 11) are common in flavor compounds, while longer linkers (butyl, propyl) in Compounds 9–10 may optimize pharmacokinetic properties for CNS penetration .

Toxicological and Metabolic Considerations

  • Safety Margins: Structurally related oxalamides (e.g., S336) exhibit high safety margins, with a No Observed Effect Level (NOEL) of 100 mg/kg bw/day and estimated exposure levels of 0.0002 μg/kg bw/day in humans . Dichlorophenyl derivatives (Compounds 9–11) lack explicit toxicological data but may pose higher risks due to halogenated aromatic groups, which often require rigorous metabolic evaluation .
  • Metabolism :

    • Oxalamides are generally metabolized via hydrolysis of the oxalamide bond and oxidative modification of aromatic substituents. The 4-methoxyphenyl group in the target compound may undergo demethylation, similar to related compounds .

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